molecular formula C29H30ClN3O3 B2777200 N-(4-chlorophenethyl)-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 899921-39-2

N-(4-chlorophenethyl)-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No. B2777200
M. Wt: 504.03
InChI Key: RYZZBGWKYIDUKM-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C29H30ClN3O3 and its molecular weight is 504.03. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenethyl)-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Al-Suwaidan et al. (2016) on novel 3-benzyl-substituted-4(3H)-quinazolinones, which share a similar structural motif to the queried compound, demonstrated significant antitumor activity. These compounds exhibited broad-spectrum antitumor properties and were found to be 1.5–3.0 times more potent than the positive control, 5-FU. Molecular docking studies suggested these compounds inhibit growth by targeting ATP binding sites of EGFR-TK and B-RAF kinase, indicating their potential in cancer therapy (Al-Suwaidan et al., 2016).

Synthesis Methodologies

Research on the synthesis of functionalized dihydropyrimidinones and polyhydroquinolines, as conducted by Guggilapu et al. (2016), employs methodologies that could be relevant for synthesizing compounds like the one . This study highlights the use of molybdenum(VI) dichloride dioxide (MoO2Cl2) for the efficient synthesis of biologically important derivatives, showcasing an approach that could be applied to the synthesis of complex quinazolinone derivatives (Guggilapu et al., 2016).

Potential for Dye-Sensitized Solar Cells (DSSCs)

The work by Wu et al. (2009) on carboxylated cyanine dyes for improving photoelectric conversion efficiency in dye-sensitized solar cells (DSSCs) demonstrates the applicability of complex organic compounds in renewable energy. While not directly related, the structural complexity and functionalization strategy of the compound suggest its potential utility in similar applications, such as sensitizers in DSSCs (Wu et al., 2009).

Antimicrobial Applications

Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, indicating the potential of quinazolinone derivatives in developing new antimicrobial agents. This research suggests that the queried compound, due to its quinazolinone core, might also possess antimicrobial properties (Patel & Shaikh, 2011).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30ClN3O3/c1-20-9-10-21(2)23(18-20)19-33-26-7-4-3-6-25(26)28(35)32(29(33)36)17-5-8-27(34)31-16-15-22-11-13-24(30)14-12-22/h3-4,6-7,9-14,18H,5,8,15-17,19H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZZBGWKYIDUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenethyl)-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

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